(2Z)-2-[(4-methoxy-2-nitrophenyl)imino]-1,3-thiazolidin-4-one
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Description
(2Z)-2-[(4-methoxy-2-nitrophenyl)imino]-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C10H9N3O4S and its molecular weight is 267.26. The purity is usually 95%.
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Biological Activity
The compound (2Z)-2-[(4-methoxy-2-nitrophenyl)imino]-1,3-thiazolidin-4-one is a member of the thiazolidin-4-one family, which has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its anticancer, antibacterial, and other pharmacological properties.
Chemical Structure and Properties
The molecular structure of this compound features a thiazolidinone ring substituted with a methoxy and nitrophenyl group. This specific arrangement is crucial for its biological activity and interaction with various biological targets.
Anticancer Activity
Recent studies have highlighted the potential of thiazolidin-4-one derivatives as anticancer agents. The compound has shown promising results in inhibiting cancer cell proliferation.
The anticancer activity is primarily attributed to:
- Inhibition of cell proliferation : The compound disrupts the cell cycle, leading to apoptosis in cancer cells.
- Targeting specific enzymes : Thiazolidinones can inhibit enzymes involved in tumor growth and metastasis, such as topoisomerases and kinases.
Case Studies
- A study demonstrated that derivatives of thiazolidin-4-one exhibited significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the induction of apoptosis through intrinsic pathways .
- Another research highlighted the structural activity relationship (SAR) studies that identified key modifications enhancing anticancer efficacy, suggesting that the nitro group plays a vital role in increasing biological activity .
Antibacterial Activity
Thiazolidin-4-one derivatives have also been evaluated for their antibacterial properties.
Evaluation Methods
Antibacterial activity is typically assessed using:
- Agar diffusion methods : To determine the inhibition zones against bacterial strains.
- Minimum inhibitory concentration (MIC) : To quantify the lowest concentration that inhibits bacterial growth.
Findings
Research indicates that this compound exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance:
- Effective against Staphylococcus aureus and Escherichia coli , with MIC values comparable to standard antibiotics .
Other Pharmacological Activities
Beyond anticancer and antibacterial properties, this compound has been investigated for additional biological activities:
Properties
IUPAC Name |
2-(4-methoxy-2-nitrophenyl)imino-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O4S/c1-17-6-2-3-7(8(4-6)13(15)16)11-10-12-9(14)5-18-10/h2-4H,5H2,1H3,(H,11,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IARFQDBDCIVICB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N=C2NC(=O)CS2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.